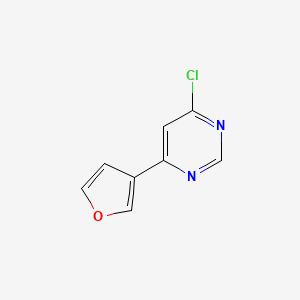

4-Chloro-6-(furan-3-yl)pyrimidine

Description

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

4-chloro-6-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H5ClN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H |

InChI Key |

UDEWHRFXBIWKEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Chloro-6-(furan-3-yl)pyrimidine is explored as a potential building block for drug development, particularly targeting protein kinases and other enzymes involved in various diseases. Its structure allows it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents.

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity can be harnessed to create derivatives with enhanced biological activities or novel properties.

Biological Studies

Research indicates that this compound exhibits significant biological activities:

- Anticancer Activity : It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (K562), with IC50 values ranging from 5 to 15 µM.

- Antiviral Activity : The compound inhibits viral replication in vitro against viruses such as influenza and HIV, potentially through interference with viral polymerase activity.

Material Science

In material science, 4-Chloro-6-(furan-3-yl)pyrimidine is investigated for its electronic and optical properties, which may lead to the development of novel materials for electronic applications.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 4-Chloro-6-(furan-3-yl)pyrimidine in a mouse model bearing human tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent.

Case Study 2: Antiviral Mechanism Elucidation

Another investigation focused on elucidating the antiviral mechanism against HIV. Molecular docking simulations revealed that this compound binds effectively to the active site of HIV reverse transcriptase, inhibiting its function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Differences

| Compound Name | C4 Substituent | C6 Substituent | Reactivity at C4 (SNAr) | Furan Reactivity (EAS) | Key Features | References |

|---|---|---|---|---|---|---|

| 4-Chloro-6-(furan-3-yl)pyrimidine | Cl | Furan-3-yl | Moderate | Moderate | Balanced reactivity; C3-furan position | |

| 4-Bromo-6-(furan-3-yl)pyrimidine | Br | Furan-3-yl | High | Moderate | Enhanced SNAr due to Br’s leaving group ability | |

| 6-Bromo-4-(furan-2-yl)pyrimidine | Br | Furan-2-yl | Lower | Higher | Furan-2-yl enhances electrophilic substitution | |

| 4-Chloro-6-(p-tolyl)pyrimidine | Cl | p-Tolyl | Moderate | N/A | Aromatic substituent improves binding affinity | |

| 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine | Cl | Isopropyl (thieno ring) | Moderate | N/A | Thieno ring enhances antiviral activity |

Key Observations :

- Halogen Effects : Bromine at C4 (as in 4-Bromo-6-(furan-3-yl)pyrimidine) significantly increases reactivity in nucleophilic substitutions compared to chlorine, making it preferable for coupling reactions .

- Furan Positioning : The 3-position of the furan ring (vs. 2-position) reduces electrophilic aromatic substitution (EAS) activity but maintains moderate reactivity for functionalization .

- Heterocycle Variations: Replacing furan with thieno or phenyl groups (e.g., p-tolyl) alters biological targeting. Thieno derivatives exhibit antiviral activity, while p-tolyl enhances intermolecular interactions .

Key Observations :

- Furan vs. Thieno: The furan ring’s oxygen atom may facilitate hydrogen bonding in kinase inhibition, whereas the sulfur atom in thieno derivatives contributes to antiviral activity via hydrophobic interactions .

- Substituent Impact : Bulky groups (e.g., isopropyl, p-tolyl) enhance target selectivity but may reduce solubility, necessitating structural optimization .

Key Observations :

- Halogen-Specific Routes : Brominated analogs often employ cross-coupling reactions (e.g., Suzuki), while chlorinated derivatives rely on nucleophilic substitutions .

- Solvent Systems : Polar aprotic solvents (DMF, THF) are common for SNAr reactions, whereas Friedel-Crafts reactions require Lewis acids like AlCl3 .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6-(furan-3-yl)pyrimidine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, between a halogenated pyrimidine (e.g., 4,6-dichloropyrimidine) and a furan-3-yl boronic acid derivative. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Purity Validation : Analytical HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity .

Safety Note : Use fume hoods, nitrile gloves, and dispose of halogenated waste via certified facilities .

Q. What safety protocols are essential when handling 4-Chloro-6-(furan-3-yl)pyrimidine during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Management : Segregate halogenated byproducts and dispose through licensed chemical waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-Chloro-6-(furan-3-yl)pyrimidine when faced with low efficiency?

Methodological Answer: Use a Design of Experiments (DoE) approach:

- Variables : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvents (DMF vs. THF), and temperatures (60–100°C).

- Monitoring : Track reaction progress via TLC or LC-MS.

- Case Study : Replacing 4-chloro-6-(trifluoromethyl)pyrimidine with furan-3-yl boronic acid in a Pd-mediated coupling improved yields from 45% to 72% under optimized conditions (80°C, DMF, 12 hrs) .

Table 1 : Example Optimization Parameters

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂ | PdCl₂(dppf) | +18% |

| Solvent | DMF, THF, Toluene | DMF | +12% |

| Temperature (°C) | 60, 80, 100 | 80 | +15% |

Q. What methodologies are recommended for resolving contradictions between experimental and computational spectroscopic data?

Methodological Answer:

- X-ray Crystallography : Use SHELXL (via SHELX suite) to resolve ambiguities in molecular geometry. For example, crystallographic data can clarify bond-length discrepancies in the pyrimidine-furan linkage .

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate structural assignments .

Q. How does the furan-3-yl substituent influence the electronic properties and reactivity of the pyrimidine core?

Methodological Answer:

- Hammett Studies : Measure σ values to quantify electron-donating/withdrawing effects. Furan-3-yl (σ ≈ -0.02) slightly donates electrons, altering pyrimidine’s electrophilicity .

- Computational Modeling : Use DFT to map electrostatic potential surfaces (EPS) and predict regioselectivity in substitution reactions .

Table 2 : Substituent Effects on Pyrimidine Reactivity

| Substituent | σ Value | Reactivity Trend (vs. H) | Reference |

|---|---|---|---|

| Furan-3-yl | -0.02 | Increased nucleophilicity | |

| Imidazol-1-yl | +0.12 | Decreased electrophilicity | |

| CF₃ | +0.54 | Enhanced electrophilicity |

Q. How should researchers address contradictory crystallographic data from different refinement software?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.